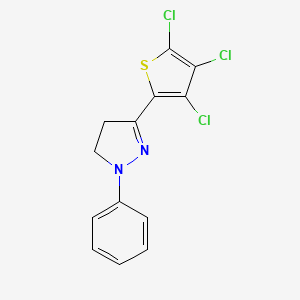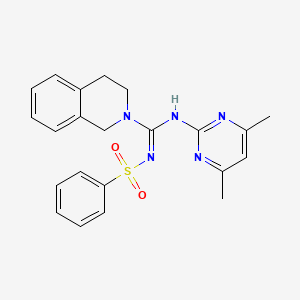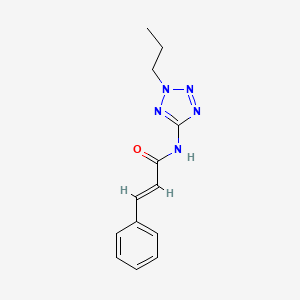
2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide involves the inhibition of various signaling pathways, including the NF-κB pathway, which is involved in inflammation, and the Akt/mTOR pathway, which is involved in cell growth and survival. 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide also induces the activation of the p53 tumor suppressor protein, which plays a critical role in regulating cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of inflammation. 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide has also been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide is its ability to selectively inhibit various signaling pathways, which makes it a promising candidate for the development of targeted therapies for cancer and neurodegenerative diseases. However, one of the limitations of 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action in more detail. Additionally, the development of more water-soluble analogs of 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide could help to overcome some of its limitations and make it a more viable candidate for clinical use.
In conclusion, 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide is a promising compound with potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Its selective inhibition of various signaling pathways makes it a promising candidate for the development of targeted therapies, although its poor solubility in water is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide and to explore its potential as a therapeutic agent.
合成方法
2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide can be synthesized through a multi-step reaction process that involves the reaction of 2-aminobenzoic acid with thionyl chloride to produce 2-chlorobenzoic acid. The resulting compound is then reacted with 2-mercaptobenzoxazole to form 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide.
科学研究应用
2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of these diseases. In inflammation, 2-(1,3-benzoxazol-2-ylthio)-N-(4-ethylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-12-7-9-13(10-8-12)18-16(20)11-22-17-19-14-5-3-4-6-15(14)21-17/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVFFOJQJLQBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-ethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
methyl]-N'-phenylthiourea](/img/structure/B5917345.png)

![N-(3,4-dimethylphenyl)-N'-{imino[(4,6,7-trimethyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917353.png)
![N-{[(3,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917362.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B5917368.png)
![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)
![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)


![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)